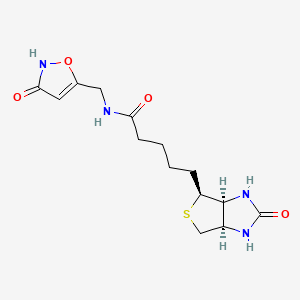
(Z)-3-(Butyryloxy)-2-(palmitoyloxy)propyl oleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(Butyryloxy)-2-(palmitoyloxy)propyl oleate is an ester compound formed from the reaction of oleic acid with butyric acid and palmitic acid. This compound is characterized by its unique structure, which includes a glycerol backbone esterified with butyric acid, palmitic acid, and oleic acid. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(Butyryloxy)-2-(palmitoyloxy)propyl oleate typically involves the esterification of glycerol with butyric acid, palmitic acid, and oleic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-200°C for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. Industrial reactors equipped with efficient mixing and heating systems are used to ensure uniform reaction conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-3-(Butyryloxy)-2-(palmitoyloxy)propyl oleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form peroxides and other oxidation products.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Peroxides, aldehydes, and carboxylic acids.
Reduction: Alcohols and diols.
Substitution: Ester derivatives with different functional groups.
Applications De Recherche Scientifique
(Z)-3-(Butyryloxy)-2-(palmitoyloxy)propyl oleate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and transesterification reactions.
Biology: Investigated for its potential role in lipid metabolism and cellular signaling pathways.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the formulation of cosmetics, lubricants, and surfactants due to its unique physicochemical properties.
Mécanisme D'action
The mechanism of action of (Z)-3-(Butyryloxy)-2-(palmitoyloxy)propyl oleate involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also be hydrolyzed by lipases to release free fatty acids, which can participate in various metabolic pathways. The molecular targets and pathways involved include lipid transport proteins and signaling molecules that regulate lipid metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glyceryl trioleate: Similar structure but contains three oleic acid molecules.
Glyceryl tripalmitate: Contains three palmitic acid molecules.
Glyceryl tributyrate: Contains three butyric acid molecules.
Uniqueness
(Z)-3-(Butyryloxy)-2-(palmitoyloxy)propyl oleate is unique due to its mixed ester composition, which imparts distinct physicochemical properties. Unlike glyceryl trioleate, which is more hydrophobic, this compound has a balanced hydrophilic-lipophilic nature, making it suitable for diverse applications in emulsions and formulations.
Propriétés
Formule moléculaire |
C41H76O6 |
|---|---|
Poids moléculaire |
665.0 g/mol |
Nom IUPAC |
(3-butanoyloxy-2-hexadecanoyloxypropyl) (Z)-octadec-9-enoate |
InChI |
InChI=1S/C41H76O6/c1-4-7-9-11-13-15-17-19-20-22-23-25-27-29-31-34-40(43)46-37-38(36-45-39(42)33-6-3)47-41(44)35-32-30-28-26-24-21-18-16-14-12-10-8-5-2/h19-20,38H,4-18,21-37H2,1-3H3/b20-19- |
Clé InChI |
XOUDVUZWXGUFBT-VXPUYCOJSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCC)COC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCC)COC(=O)CCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-amino-9-[(2R,3R,4R,5R)-3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13435674.png)

![methyl (2R,3S)-2-hydroxy-3-phenyl-3-[[(1S)-1-phenylethyl]amino]propanoate](/img/structure/B13435679.png)
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylnitrous amide](/img/structure/B13435686.png)






